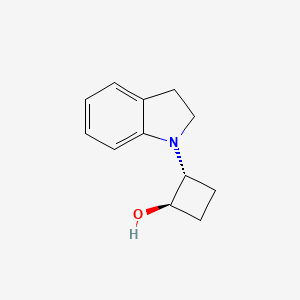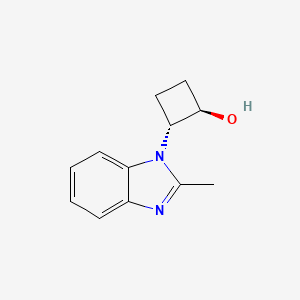![molecular formula C7H15N3O2S B1492543 2-(2-アミノエチル)ヘキサヒドロピロロ[1,2-b][1,2,5]チアジアゾール 1,1-ジオキシド CAS No. 2092224-24-1](/img/structure/B1492543.png)
2-(2-アミノエチル)ヘキサヒドロピロロ[1,2-b][1,2,5]チアジアゾール 1,1-ジオキシド
説明
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide is a useful research compound. Its molecular formula is C7H15N3O2S and its molecular weight is 205.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
機能性分子材料の構築
1,2,5-チアジアゾール 1,1-ジオキシドは、機能性分子材料の構築において潜在的な用途があります . これらの化合物は、独自の構造、特性、反応性を持ち、技術における厳しい要件を満たす新しいシステムを作成するのに適しています .
結合長の分析
1,2,5-チアジアゾール 1,1-ジオキシドの中性種およびアニオンラジカル種の典型的な結合長の分析は、ジオキソチアジアゾール系化合物の価数状態を明確に評価するための有用なツールを提供します .
分光技術
1,2,5-チアジアゾール 1,1-ジオキシドは、NMR、IR、UV-Visなどのさまざまな分光技術によって報告されている典型的な「フィンガープリント」を持っています . これにより、これらの化合物は分析化学において、化学物質の同定と研究に役立ちます.
電気化学と反応性
1,2,5-チアジアゾール 1,1-ジオキシドは、独自の電気化学的特性と反応性を持ちます . これらの化合物はアニオンラジカル型に還元することができ、配位化合物を形成する能力があります .
磁気特性
1,2,5-チアジアゾール 1,1-ジオキシドとそのラジカルアニオンは、興味深い磁気特性を持っています . これらの化合物は、dブロック配位化合物の構築と単純なアルカリ金属塩の構築に使用できます .
第一級芳香族アミンのセンシング
チアジアゾール系共有結合トリアジンフレームワークナノシートは、高選択的かつ高感度な第一級芳香族アミン検出に使用されてきました . このナノシートは、蛍光消光による第一級芳香族アミン検出に対して高い感度と選択性を示します .
生化学分析
Biochemical Properties
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in redox reactions, potentially acting as a modulator of these processes. The nature of these interactions often involves the formation of transient complexes that can alter the activity of the enzymes, either enhancing or inhibiting their function .
Cellular Effects
The effects of 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can promote or inhibit cell proliferation . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes . These interactions are crucial for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, which are essential for understanding its overall impact .
Dosage Effects in Animal Models
The effects of 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways or cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering the metabolic flux and levels of specific metabolites . For instance, it may influence the glycolytic pathway by modulating the activity of glycolytic enzymes, thereby affecting the overall energy production within the cell .
Transport and Distribution
The transport and distribution of 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these processes is essential for elucidating the compound’s overall bioavailability and efficacy in various biological contexts .
Subcellular Localization
The subcellular localization of 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization provides insights into its specific roles in cellular processes .
特性
IUPAC Name |
2-(1,1-dioxo-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2,5]thiadiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S/c8-3-5-9-6-7-2-1-4-10(7)13(9,11)12/h7H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSBWDSQSVYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(S(=O)(=O)N2C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492465.png)

![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)




![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B1492478.png)



